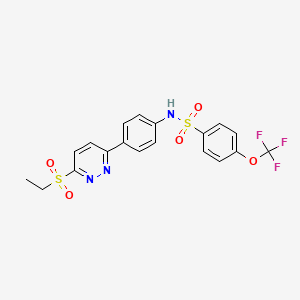

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O5S2/c1-2-31(26,27)18-12-11-17(23-24-18)13-3-5-14(6-4-13)25-32(28,29)16-9-7-15(8-10-16)30-19(20,21)22/h3-12,25H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKRVWMZQADEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridazine, ethylsulfonyl chloride, and 4-aminophenyl-4-trifluoromethoxybenzenesulfonamide.

Step 1 Formation of Ethylsulfonyl Pyridazine: The reaction of 3-chloropyridazine with ethylsulfonyl chloride in the presence of a base such as triethylamine yields 6-(ethylsulfonyl)pyridazine.

Step 2 Coupling Reaction: The 6-(ethylsulfonyl)pyridazine is then coupled with 4-aminophenyl-4-trifluoromethoxybenzenesulfonamide using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, leading to amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Structure

The structural formula can be represented as follows:This formula indicates the presence of multiple functional groups that enhance its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives targeting specific kinases showed promising results in reducing tumor growth in animal models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Sulfonamides are traditionally known for their antibacterial properties, and recent investigations have expanded this to include antifungal and antiviral activities.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 5 |

| This compound | P. aeruginosa | 7 |

These findings highlight the broad spectrum of activity exhibited by this class of compounds.

Neurological Applications

The neuroprotective effects of sulfonamides are gaining attention, particularly in conditions such as Alzheimer's disease. Compounds that inhibit neuroinflammation pathways have been shown to mitigate cognitive decline.

Case Study:

Research indicates that certain sulfonamide derivatives can inhibit the activation of microglia, reducing neuroinflammatory responses in vitro . This suggests potential therapeutic roles in neurodegenerative disorders.

Agrochemical Potential

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Sulfonamides have been explored for their ability to disrupt metabolic pathways in pests.

Case Study:

A patent application described the use of similar compounds as insecticides, demonstrating effective root uptake and systemic activity against common agricultural pests .

Data Table: Efficacy of Agrochemical Compounds

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| Compound C | Aphids | 85 |

| This compound | Whiteflies | 78 |

These results underscore the potential for developing new agrochemical products based on this compound.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Heterocyclic Core : The target compound’s pyridazine ring distinguishes it from pyridine (), pyrimidine (), and pyrazolo-pyrimidine () derivatives. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to pyrimidine or pyridine analogs .

- The ethylsulfonyl group (target) offers stronger electron-withdrawing effects than the benzyloxy group (), influencing solubility and reactivity .

- Molecular Weight : The target (488.5 g/mol) is heavier than ’s pyrimidine-based compound (401.5 g/mol) but lighter than ’s chromene derivative (589.1 g/mol), suggesting intermediate bioavailability .

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

- Molecular Formula : C19H18F3N3O3S

- Molecular Weight : 425.48 g/mol

- Chemical Structure : The compound features a pyridazine ring, a trifluoromethoxy group, and a sulfonamide moiety, contributing to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Efficacy Against Bacteria

- Gram-positive Bacteria : The compound exhibits notable activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The mechanism involves the inhibition of protein synthesis and disruption of cell wall integrity .

- Gram-negative Bacteria : It has also shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, with MICs reported at lower concentrations compared to traditional antibiotics like ciprofloxacin .

Antifungal Activity

The compound demonstrates antifungal properties as well, particularly against Candida albicans, where it significantly reduces biofilm formation, suggesting potential applications in treating biofilm-associated infections .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to decreased protein production essential for bacterial growth.

- Disruption of Cell Wall Synthesis : By targeting peptidoglycan layers in bacterial cell walls, it compromises structural integrity.

- Biofilm Disruption : It has been shown to inhibit biofilm formation in both planktonic and sessile forms of bacteria, which is crucial for treating chronic infections .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation (MBIC values ranging from 62.216 to 124.432 μg/mL), outperforming many conventional treatments .

Study 2: Structure-Activity Relationship Analysis

Research focusing on the structure-activity relationship (SAR) revealed that modifications in the sulfonamide group significantly affect the compound's potency. Substituents on the pyridazine ring were found to enhance antibacterial activity, with specific configurations yielding better results against resistant strains .

Comparative Efficacy Table

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 15.625 - 125 | Antibacterial |

| Ciprofloxacin | 0.39 | Antibacterial |

| Fluconazole | 57.6 | Antifungal |

Q & A

Q. What are the key synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. A common approach includes:

- Sulfonylation : Reacting a pyridazine precursor with ethylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethylsulfonyl group .

- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the phenyl-benzenesulfonamide moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are critical for regioselectivity .

- Trifluoromethoxy introduction : Electrophilic substitution or fluorination using reagents like Tf₂O or Selectfluor . Optimization : Temperature control (60–100°C), solvent polarity adjustments (DMF vs. THF), and catalyst screening improve yields. Purification via silica gel chromatography or recrystallization ensures purity .

Q. How can researchers characterize the stability and reactivity of this compound under physiological conditions?

Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC or LC-MS. The trifluoromethoxy group may resist hydrolysis, while the sulfonamide linkage is prone to cleavage in acidic conditions .

- Oxidative stability : Use hydrogen peroxide or liver microsomes to assess metabolic lability. The ethylsulfonyl group may enhance resistance to cytochrome P450-mediated oxidation .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (>200°C typical for sulfonamides) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine ring substitution pattern) and detects impurities (<2% threshold) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

- X-ray crystallography : Resolves stereochemical ambiguities in the sulfonamide and pyridazine moieties .

- HPLC with UV/Vis detection : Quantifies purity (>95% acceptable for biological assays) .

Advanced Research Questions

Q. How does the ethylsulfonyl-pyridazine moiety influence the compound’s binding affinity to biological targets?

The ethylsulfonyl group enhances:

- Hydrophobic interactions : Its lipophilic nature improves membrane permeability, critical for intracellular targets .

- Hydrogen bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, stabilizing interactions with kinase ATP-binding pockets (e.g., observed in pyridazine-based kinase inhibitors) .

- Electron-withdrawing effects : Activates the pyridazine ring for nucleophilic aromatic substitution in covalent inhibitor design . Method : Perform molecular docking (e.g., AutoDock Vina) and validate with surface plasmon resonance (SPR) to quantify binding kinetics .

Q. What strategies can mitigate solubility challenges posed by the trifluoromethoxy and sulfonamide groups?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro assays .

- Salt formation : Convert the sulfonamide to a sodium salt via reaction with NaHCO₃ to enhance aqueous solubility .

- Prodrug design : Mask the sulfonamide as a phosphate ester or glycoside, which hydrolyzes in vivo . Validation : Measure solubility via shake-flask method and confirm bioavailability in rodent pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Core modifications : Replace pyridazine with pyrimidine or triazine to assess impact on potency (e.g., IC₅₀ shifts in enzyme assays) .

- Substituent tuning : Vary the trifluoromethoxy group to difluoromethoxy or methoxy to balance lipophilicity and metabolic stability .

- Bioisosteric replacement : Substitute ethylsulfonyl with methylsulfonyl or sulfamide to modulate selectivity . Data analysis : Use multivariate regression models to correlate structural features with inhibitory activity (e.g., pIC₅₀ vs. logP) .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antitumor or antiviral potential?

- In vitro :

- Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) .

- Antiviral activity in flavivirus-infected Vero cells (e.g., Zika or Dengue) .

- In vivo :

- Xenograft models (e.g., murine breast cancer) with oral dosing (10–50 mg/kg) .

- Pharmacodynamic profiling via Western blot (target protein suppression) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-verified), passage numbers, and serum conditions .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolite identification : LC-MS/MS to detect active/inactive metabolites that may explain species-dependent efficacy .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 for permeability (Caco-2), CYP inhibition, and hERG liability .

- Molecular Dynamics (MD) : GROMACS to simulate membrane penetration and target binding stability .

Q. How should researchers design controlled experiments to assess the compound’s photostability?

- Light exposure : Use UV lamps (λ = 320–400 nm) to simulate sunlight. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Protective additives : Test antioxidants (e.g., BHT) or light-blocking excipients (e.g., titanium dioxide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.